BenchChemオンラインストアへようこそ!

Ac-PAL-AMC

Immunoproteasome selectivity β1i/LMP2 activity Proteasome subunit specificity

Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin, CAS 1431362-79-6) is a synthetic fluorogenic tripeptide substrate designed to measure the caspase-like (post-glutamyl peptide hydrolyzing) activity specifically mediated by the β1i/LMP2 catalytic subunit of the 20S immunoproteasome. Upon enzymatic cleavage, the 7-amino-4-methylcoumarin (AMC) fluorophore is liberated, producing a quantifiable fluorescent signal with excitation/emission maxima at approximately 351/430 nm (or 345/445 nm depending on the instrument configuration).

Molecular Formula C26H34N4O6
Molecular Weight 498.6 g/mol
Cat. No. B3026253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-PAL-AMC
Molecular FormulaC26H34N4O6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C
InChIInChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1
InChIKeyBWJPVHDZSJFFDM-NDXORKPFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-PAL-AMC: A Fluorogenic Substrate for Selective Immunoproteasome β1i/LMP2 Activity Measurement


Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin, CAS 1431362-79-6) is a synthetic fluorogenic tripeptide substrate designed to measure the caspase-like (post-glutamyl peptide hydrolyzing) activity specifically mediated by the β1i/LMP2 catalytic subunit of the 20S immunoproteasome . Upon enzymatic cleavage, the 7-amino-4-methylcoumarin (AMC) fluorophore is liberated, producing a quantifiable fluorescent signal with excitation/emission maxima at approximately 351/430 nm (or 345/445 nm depending on the instrument configuration) . The compound (MW 498.57, formula C₂₆H₃₄N₄O₆) is supplied as a solid powder (≥95% purity by HPLC) and is soluble in DMSO for preparation of stock solutions [1]. Ac-PAL-AMC is distinguished from broadly used proteasome substrates such as Suc-LLVY-AMC (chymotrypsin-like, β5) and Z-LLE-AMC (caspase-like, β1) by its pronounced selectivity for the immunoproteasome over the constitutive proteasome, making it an essential tool for dissecting immunoproteasome-specific biology in immune responses, cancer, and autoimmune disease research .

Why Ac-PAL-AMC Cannot Be Replaced by Generic Proteasome Substrates in Immunoproteasome Research


The proteasome family encompasses both the constitutive proteasome (expressed in most cell types) and the immunoproteasome (predominantly expressed in hematopoietic cells and induced by IFN-γ in other tissues), each harboring distinct catalytic subunits with divergent substrate specificities [1]. Generic fluorogenic substrates such as Suc-LLVY-AMC, Z-LLE-AMC, and Boc-LRR-AMC were developed against the constitutive β5, β1, and β2 subunits, respectively, and cannot reliably distinguish between constitutive and immunoproteasome activities in complex biological samples [2]. Ac-PAL-AMC addresses this selectivity gap: its Pro-Ala-Leu tripeptide sequence is recognized by the β1i/LMP2 subunit of the immunoproteasome but is poorly hydrolyzed by the corresponding constitutive β1 subunit, whereas the widely used caspase-like substrate Z-LLE-AMC is cleaved by both proteasome types [3]. Substituting Ac-PAL-AMC with Z-LLE-AMC in experiments aiming to quantify immunoproteasome-specific activity would therefore confound data interpretation by capturing mixed proteasome signals, particularly in tissues or cell lines where both proteasome types coexist [4].

Ac-PAL-AMC Quantitative Performance Benchmarks vs. Comparator Substrates


Immunoproteasome vs. Constitutive Proteasome Selectivity: Direct Hydrolysis Comparison with Suc-LLVY-AMC

Ac-PAL-AMC demonstrates exclusive hydrolysis by the immunoproteasome β1i subunit, with no detectable cleavage by the constitutive proteasome, unlike the chymotrypsin-like substrate Suc-LLVY-AMC which is cleaved by both proteasome types [1]. In a direct head-to-head experiment using purified proteasome preparations, Ac-PAL-AMC hydrolysis over time produced a linear fluorescence increase exclusively in immunoproteasome-containing wells, while the constitutive proteasome showed no measurable activity above background [1]. In Panc-1 cell extracts (10 µg protein), Ac-PAL-AMC hydrolysis was almost completely inhibited by the LMP2-selective inhibitor UK101 (10 µM), whereas Suc-LLVY-AMC hydrolysis was only partially inhibited by UK101 and required the broad-spectrum proteasome inhibitor epoxomicin (10 µM) for complete suppression [1]. This confirms that Ac-PAL-AMC reports specifically on β1i/LMP2 catalytic activity, while Suc-LLVY-AMC captures a composite signal from multiple proteasome subunits.

Immunoproteasome selectivity β1i/LMP2 activity Proteasome subunit specificity

Quantitative Correlation Between β1i Expression and Ac-PAL-AMC Hydrolytic Activity (R² = 0.86)

Across a panel of human cancer cell lines with varying β1i/LMP2 expression levels, Ac-PAL-AMC hydrolysis activity showed a highly significant linear correlation with β1i subunit protein expression (R² = 0.86) [1]. This strong quantitative relationship validates Ac-PAL-AMC as a reliable functional readout for immunoproteasome β1i abundance. In contrast, generic caspase-like substrate Z-LLE-AMC measures combined β1 (constitutive) and β1i (immunoproteasome) activity and does not produce a comparably tight expression-activity correlation for either subunit individually [2]. The high R² value supports the use of Ac-PAL-AMC cleavage rate as a surrogate for β1i protein levels without requiring separate immunoblotting in each experimental replicate, potentially reducing workflow time and sample consumption.

PSMB9 expression Activity-expression correlation Biomarker validation

Validated Utility in LMP2 Inhibitor Screening: Quantitative IC50 Determination

Ac-PAL-AMC is the substrate of choice for determining LMP2/β1i inhibitor potency, with multiple independent studies deposited in BindingDB and ChEMBL reporting IC50 values for structurally diverse LMP2 inhibitors ranging from 21 nM to 87 nM using Ac-PAL-AMC as the fluorogenic reporter substrate in human 20S immunoproteasome assays [1][2]. In a representative example, proteasome kinetics were performed using purified human 20S immunoproteasome and Ac-PAL-AMC at nine substrate concentrations (0–10,000 nM) to calculate robust IC50 values for nine distinct LMP2 inhibitors, with values ranging from 65.6 ± 14.5 nM to 261.5 ± 53.2 nM [3]. By contrast, Suc-LLVY-AMC-based assays measure β5 chymotrypsin-like activity and cannot distinguish LMP2-specific inhibition from off-target effects on constitutive β5 or immunoproteasome β5i [4]. The use of Ac-PAL-AMC thus enables accurate determination of LMP2-selective inhibitor potency without interference from other catalytic subunits.

LMP2 inhibitor screening Immunoproteasome drug discovery IC50 determination

Fluorescence Detection Compatibility: Dual Excitation/Emission Channel Options vs. Single-Channel Substrates

Ac-PAL-AMC can be detected using two distinct excitation/emission wavelength configurations commonly available on fluorescence plate readers: 345/445 nm (used in BMG Labtech, FlexStation, and similar instruments) and 351/430 nm (the theoretical AMC maxima used by Cayman Chemical and others) . This flexibility allows the substrate to be used on a wide range of instrumentation without requiring specialized filter sets. In contrast, substrates employing alternative fluorophores (e.g., rhodamine-110-based substrates, FRET pairs) often require dedicated excitation/emission filter combinations that may not be available on standard laboratory plate readers, limiting their cross-platform utility . Furthermore, the AMC fluorophore released from Ac-PAL-AMC is compatible with DAPI filter sets (commonly 360/460 nm), enabling use on fluorescence microscopes and imaging platforms for spatial resolution of proteasome activity, an option not available with many non-AMC fluorogenic substrates .

Fluorogenic detection Multi-mode plate reader Assay multiplexing

Differential Sensitivity to LMP2-Selective Inhibitor UK101 vs. Broad-Spectrum Epoxomicin in Cell Lysates

In Panc-1 pancreatic cancer cell extracts, Ac-PAL-AMC hydrolysis is almost completely abolished by pre-treatment with 10 µM UK101, a highly selective LMP2 inhibitor (IC50 = 104 nM for β1i vs. 15 µM for β1c, representing 144-fold selectivity) [1][2]. In the same extract, Suc-LLVY-AMC hydrolysis is only partially reduced by UK101, consistent with Suc-LLVY-AMC being cleaved primarily by β5/β5i subunits that are not targeted by UK101 [1]. The broad-spectrum proteasome inhibitor epoxomicin (10 µM) completely suppresses hydrolysis of both substrates, confirming that all measured activity is proteasome-derived [1]. This differential pharmacological profile validates Ac-PAL-AMC as a specific pharmacodynamic biomarker for LMP2 target engagement, whereas Suc-LLVY-AMC cannot distinguish LMP2 inhibition from effects on other catalytic subunits.

Inhibitor selectivity validation LMP2 target engagement Pharmacodynamic biomarker

Optimal Research and Industrial Applications Leveraging Ac-PAL-AMC Differentiation


Immunoproteasome-Specific Activity Profiling in Tumor vs. Normal Tissue Lysates

When comparing proteasome activity in tumor biopsies versus adjacent normal tissue, Ac-PAL-AMC enables specific quantification of immunoproteasome β1i activity without interference from the typically more abundant constitutive proteasome. As demonstrated by the exclusive immunoproteasome hydrolysis profile and R² = 0.86 expression-activity correlation [1][2], researchers can confidently attribute Ac-PAL-AMC cleavage rates to β1i levels. This is particularly valuable in colon and pancreatic cancer studies, where approximately 70% and 53% of clinical samples, respectively, show detectable β1i expression [2]. Using Ac-PAL-AMC in parallel with Z-LLE-AMC (total caspase-like activity) allows calculation of the immunoproteasome-to-constitutive proteasome activity ratio, a parameter that may serve as a biomarker for immune infiltration or IFN-γ signaling status in the tumor microenvironment.

High-Throughput Screening for LMP2-Selective Inhibitor Discovery

For medicinal chemistry campaigns targeting the immunoproteasome LMP2 subunit for autoimmune disease or cancer indications, Ac-PAL-AMC is the validated reporter substrate for primary screening and SAR expansion. BindingDB and ChEMBL contain over a dozen deposited LMP2 inhibitor IC50 values determined using Ac-PAL-AMC as substrate, with values spanning 21–261.5 nM across multiple chemotypes [3]. The near-complete signal suppression (>90%) by the LMP2-selective inhibitor UK101 confirms that Ac-PAL-AMC-based assays report exclusively on LMP2 catalytic activity, whereas Suc-LLVY-AMC-based assays measure off-target β5/β5i activity and would fail to identify LMP2-selective hits [4]. Screening protocols typically employ 30–100 µM Ac-PAL-AMC with 0.125–1 µg purified human 20S immunoproteasome per well in 96- or 384-well formats, with kinetic fluorescence readout over 20–60 minutes [5].

Pharmacodynamic Biomarker Measurement for LMP2-Targeted Therapeutics In Vivo

When evaluating LMP2 inhibitor efficacy in preclinical animal models or clinical samples, Ac-PAL-AMC provides a direct pharmacodynamic readout of target engagement in tissue homogenates. The near-complete inhibition of Ac-PAL-AMC hydrolysis by UK101 (>90% at 10 µM) in cell extracts establishes the assay's dynamic range for detecting LMP2 inhibition [4]. In mouse colon adenocarcinoma models, LMP2 activity was successfully measured in clarified tumor tissue homogenates using 30 µM Ac-PAL-AMC with 1.0–10 µL of homogenate in a 100 µL reaction volume, demonstrating the substrate's utility in complex tissue matrices [6]. This application is not achievable with Z-LLE-AMC or Suc-LLVY-AMC, which would report on multiple proteasome subunits and obscure LMP2-specific pharmacological effects.

Multiplexed Proteasome Subunit Activity Profiling in Immune Cell Activation Studies

For studies examining the IFN-γ-induced transition from constitutive to immunoproteasome expression in immune cells, Ac-PAL-AMC enables parallel, subunit-resolved activity measurements when used alongside complementary substrates. A validated multiplexed protocol employs Ac-PAL-AMC (β1i caspase-like), Ac-ANW-AMC (β5i chymotrypsin-like), and Ac-KQL-AMC (β2i trypsin-like) at 100 µM each to profile all three immunoproteasome catalytic activities simultaneously from a single cell lysate preparation [5]. This approach was applied to IFN-γ-stimulated cancer cell lines to quantify immunoproteasome activity changes (Vmax) normalized to unstimulated controls [7]. The AMC fluorophore's compatibility with DAPI filter sets (360/460 nm) further enables spatial imaging of immunoproteasome activity in tissue sections, an option not available with FRET-based or rhodamine-conjugated substrates [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ac-PAL-AMC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.